2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid 2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13815216
InChI: InChI=1S/C20H15NO5/c22-20(23)16-9-4-8-15(12-16)17-10-5-11-18(21(24)25)19(17)26-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23)
SMILES: C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])C3=CC(=CC=C3)C(=O)O
Molecular Formula: C20H15NO5
Molecular Weight: 349.3 g/mol

2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid

CAS No.:

Cat. No.: VC13815216

Molecular Formula: C20H15NO5

Molecular Weight: 349.3 g/mol

* For research use only. Not for human or veterinary use.

2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid -

Specification

Molecular Formula C20H15NO5
Molecular Weight 349.3 g/mol
IUPAC Name 3-(3-nitro-2-phenylmethoxyphenyl)benzoic acid
Standard InChI InChI=1S/C20H15NO5/c22-20(23)16-9-4-8-15(12-16)17-10-5-11-18(21(24)25)19(17)26-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23)
Standard InChI Key KTNFQSVURRYQBL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])C3=CC(=CC=C3)C(=O)O
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])C3=CC(=CC=C3)C(=O)O

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

The compound has a molecular formula of C₂₀H₁₅NO₅ and a molecular weight of 349.3 g/mol . Its IUPAC name, 3-(3-nitro-2-phenylmethoxyphenyl)benzoic acid, reflects the positions of the benzyloxy (C₆H₅CH₂O–), nitro (–NO₂), and carboxylic acid (–COOH) groups on the biphenyl backbone . The SMILES notation, C1=CC=C(C=C1)COC2=C(C=CC=C2N+[O-])C3=CC(=CC=C3)C(=O)O, provides a precise representation of its connectivity .

Spectroscopic Data

  • ¹H-NMR: Key signals include aromatic protons (δ 7.86–7.18 ppm) and benzyloxy methylene protons (δ 5.23 ppm) .

  • ¹³C-NMR: Peaks at δ 181.2 ppm (carboxylic acid carbon) and δ 21.2–17.5 ppm (cyclopropane carbons in derivatives) confirm structural motifs .

  • IR: Stretching frequencies at 1700 cm⁻¹ (C=O) and 2932 cm⁻¹ (O–H) are diagnostic .

Synthetic Methodologies

Suzuki-Miyaura Coupling

The primary synthesis route involves a Pd-catalyzed Suzuki-Miyaura cross-coupling between 2-(benzyloxy)-1-bromo-3-nitrobenzene and 3-carboxyphenylboronic acid . Optimized conditions use tetrakis(triphenylphosphine)palladium(0) in a basic aqueous-organic solvent system (e.g., toluene/ethanol/Na₂CO₃), yielding 70–85% of the biphenyl intermediate .

Key Reaction Steps:

  • Coupling: Formation of the biphenyl core via Pd-mediated aryl-aryl bond formation.

  • Deprotection: Hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding 3'-amino-2'-hydroxy derivatives .

Industrial Scalability

A patented method reports a 97.9% yield for the benzyloxy precursor using acetonitrile and potassium carbonate, highlighting cost-effective scalability . Post-synthetic modifications, such as nitro reduction, enable access to pharmacologically active amines .

Pharmacological Applications

Anticancer Activity

In vitro screening against MCF-7 and MDA-MB-231 breast cancer cells revealed potent cytotoxicity:

CompoundIC₅₀ (μM) MCF-7IC₅₀ (μM) MDA-MB-231
3j9.92 ± 0.979.54 ± 0.85
Tamoxifen10.14 ± 2.0510.78 ± 2.58
Derivatives lacking substituents (e.g., 3a) retained activity, suggesting the biphenyl-carboxylic acid framework drives target engagement .

Mechanism of Action

Molecular docking studies indicate binding to estrogen receptor alpha (ERα) via π-π stacking and hydrogen bonding . The nitro group enhances electron-withdrawing effects, stabilizing receptor interactions .

Comparative Analysis of Biphenyl Carboxylic Acid Derivatives

CompoundSubstituentsBiological Activity
2'-Hydroxy-3'-nitro derivative –OH, –NO₂Moderate enzyme inhibition
3'-(Benzyloxy)-2-fluoro analog –F, –OCH₂C₆H₅Improved membrane permeability
3'-Amino-2'-hydroxy derivative –NH₂, –OHAntithrombotic applications

The benzyloxy-nitro variant exhibits superior anticancer potency, likely due to optimized steric and electronic profiles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator